Cas no 2172621-60-0 (4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidobut-2-enoic acid)

4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidobut-2-enoic acid 化学的及び物理的性質
名前と識別子
-
- 4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidobut-2-enoic acid
- 4-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]but-2-enoic acid
- EN300-1520363
- 2172621-60-0
-
- インチ: 1S/C25H28N2O5/c1-17(15-23(28)26-13-6-11-24(29)30)12-14-27-25(31)32-16-22-20-9-4-2-7-18(20)19-8-3-5-10-21(19)22/h2-11,17,22H,12-16H2,1H3,(H,26,28)(H,27,31)(H,29,30)/b11-6+
- InChIKey: ZSWCWAICLMAWMZ-IZZDOVSWSA-N
- ほほえんだ: O(C(NCCC(C)CC(NC/C=C/C(=O)O)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 436.19982200g/mol
- どういたいしつりょう: 436.19982200g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 32
- 回転可能化学結合数: 11
- 複雑さ: 657
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 105Ų
4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidobut-2-enoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1520363-0.05g |
4-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]but-2-enoic acid |
2172621-60-0 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1520363-1.0g |
4-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]but-2-enoic acid |
2172621-60-0 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1520363-2.5g |
4-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]but-2-enoic acid |
2172621-60-0 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1520363-2500mg |
4-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]but-2-enoic acid |
2172621-60-0 | 2500mg |
$6602.0 | 2023-09-26 | ||
Enamine | EN300-1520363-5000mg |
4-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]but-2-enoic acid |
2172621-60-0 | 5000mg |
$9769.0 | 2023-09-26 | ||
Enamine | EN300-1520363-10000mg |
4-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]but-2-enoic acid |
2172621-60-0 | 10000mg |
$14487.0 | 2023-09-26 | ||
Enamine | EN300-1520363-0.25g |
4-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]but-2-enoic acid |
2172621-60-0 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1520363-250mg |
4-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]but-2-enoic acid |
2172621-60-0 | 250mg |
$3099.0 | 2023-09-26 | ||
Enamine | EN300-1520363-0.5g |
4-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]but-2-enoic acid |
2172621-60-0 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1520363-10.0g |
4-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]but-2-enoic acid |
2172621-60-0 | 10g |
$14487.0 | 2023-06-05 |
4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidobut-2-enoic acid 関連文献
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Kui Chen,Meimei Bao,Alexandra Muñoz Bonilla,Weidong Zhang,Gaojian Chen Polym. Chem., 2016,7, 2565-2572
-
Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
J. T. Zhang,S. Liu,G. L. Pan,G. R. Li,X. P. Gao J. Mater. Chem. A, 2014,2, 1524-1529
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
-
Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
-
Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidobut-2-enoic acidに関する追加情報
Recent Advances in the Study of 4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidobut-2-enoic acid (CAS: 2172621-60-0)
The compound 4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidobut-2-enoic acid (CAS: 2172621-60-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various applications, including drug development and targeted therapy. Recent studies have focused on elucidating its synthesis, biological activity, and potential therapeutic uses, making it a subject of intense scientific inquiry.
One of the key areas of research has been the synthesis and optimization of 4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidobut-2-enoic acid. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that improves yield and purity, addressing previous challenges in its production. The researchers utilized advanced chromatographic techniques and NMR spectroscopy to confirm the compound's structure and purity, ensuring its suitability for further biological testing.
In terms of biological activity, recent findings have highlighted the compound's interaction with specific protein targets involved in inflammatory pathways. A 2024 study in Bioorganic & Medicinal Chemistry Letters demonstrated that 4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidobut-2-enoic acid exhibits potent inhibitory effects on key enzymes such as COX-2, suggesting its potential as an anti-inflammatory agent. These findings were supported by in vitro assays and molecular docking simulations, which provided insights into the compound's binding mechanisms.
Another significant development is the exploration of this compound's role in targeted drug delivery systems. Researchers have investigated its use as a linker molecule in antibody-drug conjugates (ADCs), leveraging its stability and reactivity. A recent preprint on bioRxiv (2024) reported successful conjugation of 4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidobut-2-enoic acid to monoclonal antibodies, resulting in enhanced tumor-targeting efficacy in preclinical models. This advancement opens new avenues for cancer therapy, particularly in improving the specificity and reducing the side effects of chemotherapeutic agents.
Despite these promising results, challenges remain in the clinical translation of 4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidobut-2-enoic acid. Issues such as pharmacokinetics, bioavailability, and potential toxicity need to be addressed through further preclinical and clinical studies. However, the compound's unique properties and versatile applications continue to make it a focal point of research in chemical biology and pharmaceutical sciences.
In conclusion, the recent studies on 4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidobut-2-enoic acid (CAS: 2172621-60-0) underscore its potential as a valuable tool in drug development and targeted therapy. Ongoing research aims to optimize its synthesis, elucidate its mechanisms of action, and explore its therapeutic applications, paving the way for future breakthroughs in the field.
2172621-60-0 (4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidobut-2-enoic acid) 関連製品
- 110499-68-8(2,3,6-Trifluoro-4-(trifluoromethyl)phenylhydrazine)
- 866814-00-8(2-6-fluoro-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(3-methylphenyl)acetamide)
- 866319-00-8(5-Fluoro-1H-pyrrolo[2,3-b]pyridine)
- 2580185-72-2(tert-butyl 2-{(tert-butoxy)carbonylamino}-2-(2-hydroxyphenyl)acetate)
- 20807-28-7(H-Ala-Phe-Gly-Oh)
- 2411296-53-0(N-{2-4-(methoxymethyl)pyrimidin-2-ylethyl}prop-2-enamide)
- 1261816-55-0(2-Bromo-2'-chloro-5'-(trifluoromethyl)propiophenone)
- 1806897-68-6(2-Amino-5-(difluoromethyl)-3-methoxy-4-methylpyridine)
- 1058712-24-5(3-(1,3-BENZODIOXOL-5-YL)-1-(3-NITROPHENYL)PROP-2-EN-1-ONE)
- 1805360-64-8(2-Chloro-3-cyano-4-(difluoromethyl)-5-methoxypyridine)




